

# Molecular formula and IUPAC name of Tetraconazole

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## Compound of Interest

Compound Name: Tetraconazole

Cat. No.: B1682234

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## Tetraconazole: A Comprehensive Technical Guide

### An In-depth Analysis of the Fungicide's Core Attributes for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – This technical guide provides a detailed overview of the triazole fungicide, **Tetraconazole**, including its chemical properties, mechanism of action, toxicological data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and agricultural science.

## Chemical Identity

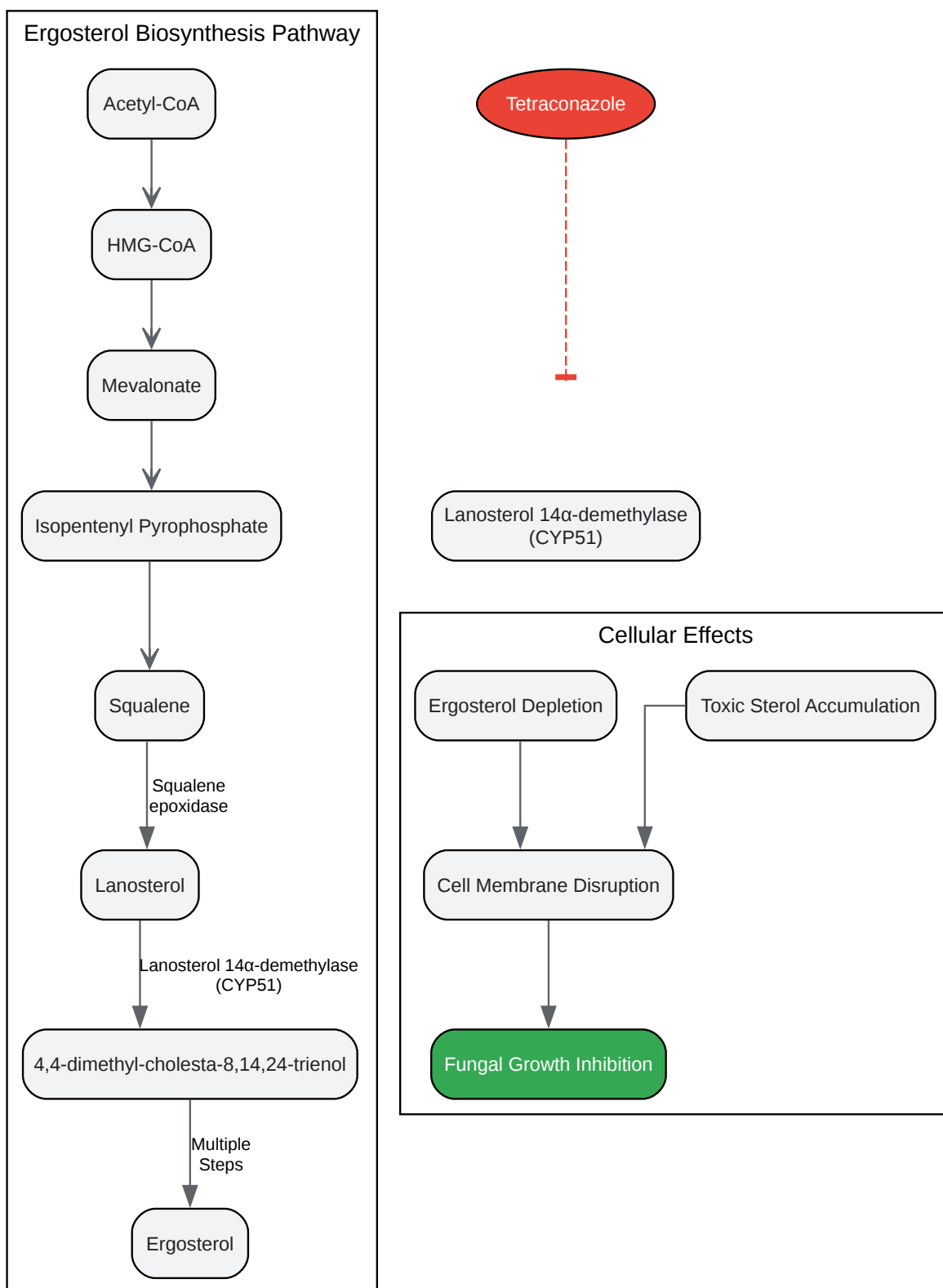
**Tetraconazole** is a broad-spectrum systemic fungicide valued for its protective, curative, and eradicant properties against a variety of fungal pathogens in agricultural and horticultural crops.

- Molecular Formula:  $C_{13}H_{11}Cl_2F_4N_3O$ [\[1\]](#)
- IUPAC Name: (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

**Tetraconazole**'s primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately arrests fungal growth and proliferation.



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Caption: Mechanism of action of **Tetraconazole** via inhibition of the ergosterol biosynthesis pathway.

## Quantitative Data

### Toxicological Profile

A summary of the key toxicological data for **Tetraconazole** is presented below.

Parameter	Value	Species	Reference
Acute Oral LD <sub>50</sub>	1,031 mg/kg	Rat	
Acute Dermal LD <sub>50</sub>	> 2,000 mg/kg	Rat	
Acute Inhalation LC <sub>50</sub>	3.66 mg/L	Rat	
No Observed Adverse Effect Level (NOAEL) (Chronic Toxicity/Carcinogenicity)	0.4 mg/kg bw/day	Rat	
Acceptable Daily Intake (ADI)	0.04 mg/kg bw/day	-	
Acute Reference Dose (ARfD)	0.05 mg/kg bw/day	-	

## Efficacy Against Phytopathogenic Fungi

While comprehensive data across a wide range of fungi is extensive, the following table provides examples of the efficacy of **Tetraconazole** against specific pathogens. Efficacy is often expressed as the half-maximal effective concentration (EC<sub>50</sub>), which is the concentration of a drug that gives half of the maximal response.

Fungal Species	EC <sub>50</sub> (mg/L)	Crop
Cercospora beticola (Cercospora leaf spot)	Not specified	Sugar beet
Powdery Mildew	Not specified	Sugar beet
Grape Powdery Mildew	Not specified	Grape

## Experimental Protocols

### Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of **Tetraconazole** can be determined using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A guideline for yeasts and the M38-A2 guideline for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Tetraconazole** against a specific fungal isolate.

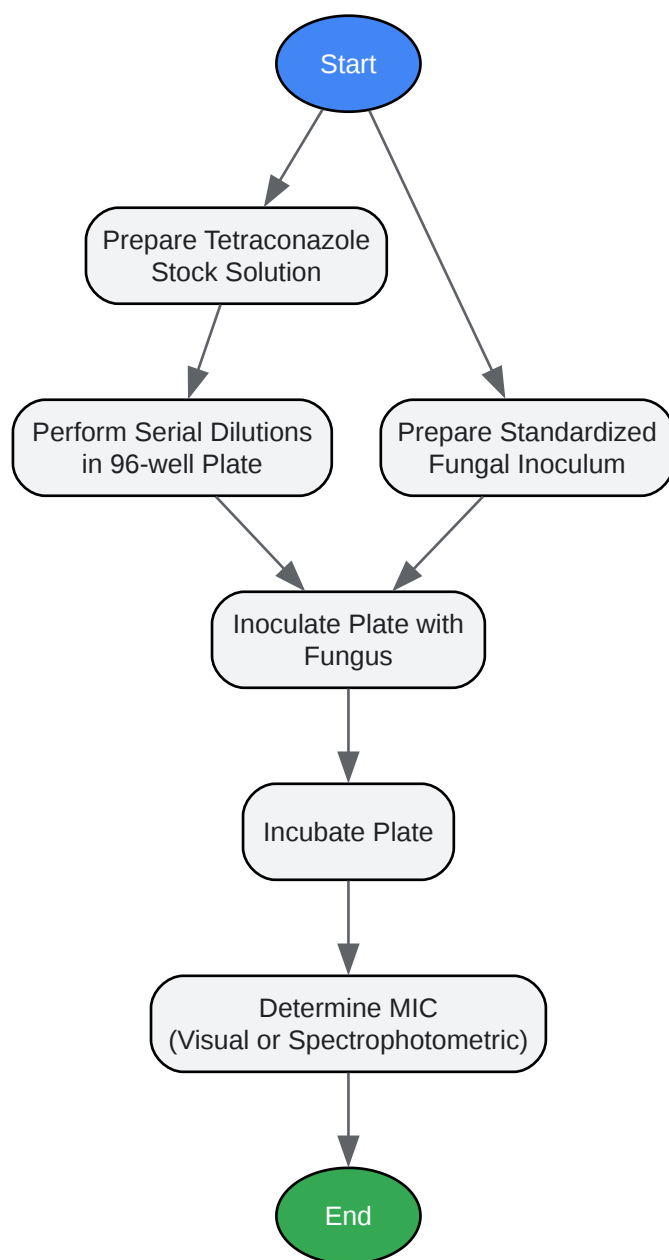
Materials:

- **Tetraconazole** (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Fungal inoculum
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

- Preparation of **Tetraconazole** Stock Solution: Dissolve **Tetraconazole** in DMSO to a high concentration (e.g., 1600 µg/mL).

- **Serial Dilutions:** Perform serial twofold dilutions of the **Tetraconazole** stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
- **Inoculum Preparation:** Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
- **Inoculation:** Add the fungal inoculum to each well of the microtiter plate containing the diluted **Tetraconazole**. Include a growth control well (no drug) and a sterility control well (no inoculum).
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts) for a specified period (e.g., 24-48 hours).
- **MIC Determination:** The MIC is defined as the lowest concentration of **Tetraconazole** that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Tetraconazole**.

## Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells upon exposure to **Tetraconazole**.

Objective: To measure the dose-dependent effect of **Tetraconazole** on ergosterol biosynthesis.

Materials:

- Fungal culture
- Sabouraud Dextrose Broth (or other suitable growth medium)
- **Tetraconazole**
- Saponification reagent (e.g., alcoholic potassium hydroxide)
- Heptane
- Sterile water
- UV-Vis Spectrophotometer

Procedure:

- Fungal Culture: Grow the fungal isolate in a suitable broth to mid-log phase.
- **Tetraconazole** Treatment: Aliquot the fungal culture into several flasks and expose them to a range of **Tetraconazole** concentrations (including a no-drug control) for a defined period.
- Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.
- Saponification: Resuspend the cell pellet in the saponification reagent and incubate at a high temperature (e.g., 85°C) for a set time to break open the cells and hydrolyze fatty acids.
- Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.
- Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths.



- Data Analysis: Compare the ergosterol content in the **Tetraconazole**-treated samples to the untreated control to determine the percentage of inhibition.

## Pharmacokinetics (ADME)

A predictive study on several triazole fungicides, including **tetraconazole**, suggests good oral bioavailability and the potential to penetrate the blood-brain barrier. These compounds are also predicted to interact with P-glycoprotein and hepatic cytochromes. Further specific experimental data on the absorption, distribution, metabolism, and excretion of **tetraconazole** in animal models is required for a complete pharmacokinetic profile.

## Conclusion

**Tetraconazole** is a potent and effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antifungal drug development and application. Further research into its efficacy against a broader range of fungal species and detailed pharmacokinetic studies will continue to enhance our understanding and utilization of this important compound.

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## References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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